molecular formula C25H24N6 B607969 HOE 33187 CAS No. 23623-08-7

HOE 33187

Cat. No.: B607969
CAS No.: 23623-08-7
M. Wt: 408.5 g/mol
InChI Key: SOUKAPYFWOYMNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

HOE 33187 is part of the family of Hoechst stains, which are blue fluorescent dyes used to stain DNA in research applications . These bis-benzimide compounds bind preferentially to the minor groove of double-stranded DNA, with a particular affinity for adenine-thymine (A-T) rich sequences. This binding event results in a significant enhancement of fluorescence, making it a powerful tool for detecting DNA content and nuclear morphology . This dye is characterized by its excitation and emission profiles; it is excited by ultraviolet light at around 350 nm and emits blue-cyan fluorescence with a maximum at approximately 461 nm . A key feature of this compound is that it is cell-permeable and can be used as a supravital stain, meaning it can bind to DNA in live cells without necessarily causing cell death . It is important for researchers to note that certain cell types, particularly those expressing specific ATP-binding cassette (ABC) transporter proteins, can actively efflux these dyes, which is a relevant consideration for experimental design and interpretation . This compound is soluble in water, dimethyl formamide, and dimethyl sulfoxide, with stock solutions of up to 10 mg/mL achievable . For optimal stability, aqueous solutions should be protected from light and can be stored at 2-6°C for at least six months; for long-term storage, freezing at -20°C or below is recommended . This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use .

Properties

IUPAC Name

6-(4-methylpiperazin-1-yl)-2-(2-phenyl-3H-benzimidazol-5-yl)-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N6/c1-30-11-13-31(14-12-30)19-8-10-21-23(16-19)29-25(27-21)18-7-9-20-22(15-18)28-24(26-20)17-5-3-2-4-6-17/h2-10,15-16H,11-14H2,1H3,(H,26,28)(H,27,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOUKAPYFWOYMNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=CC5=C(C=C4)N=C(N5)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10658637
Record name 6-(4-Methylpiperazin-1-yl)-2'-phenyl-1H,3'H-2,5'-bibenzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10658637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23623-08-7
Record name 6-(4-Methylpiperazin-1-yl)-2'-phenyl-1H,3'H-2,5'-bibenzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10658637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Original Synthesis Method

The compound was first synthesized by Hoechst AG (now part of Sanofi) through a multi-step process involving:

  • Benzimidazole Formation : Condensation of o-phenylenediamine with carboxylic acid derivatives under acidic conditions.

  • Piperazine Linkage : Coupling of two benzimidazole moieties via a piperazine spacer using nucleophilic aromatic substitution.

  • Purification : Recrystallization from ethanol/water mixtures to achieve >95% purity.

The original synthetic route is described in Journal of Medicinal Chemistry (1996), where Kim et al. optimized reaction temperatures and solvent systems to maximize yield.

Laboratory-Scale Preparation

Modern protocols for small-scale synthesis involve:

  • Reagent Setup :

    • Dissolve 10 mg this compound powder in 5 mL anhydrous dimethyl sulfoxide (DMSO) under inert atmosphere.

    • Stir at 25°C for 30 minutes until fully dissolved.

  • Concentration Adjustment :

    • Dilute with phosphate-buffered saline (PBS) to working concentrations (typically 1–5 µg/mL).

  • Quality Control :

    • Verify absorbance at 350 nm (ε=42,000M1cm1\varepsilon = 42,000 \, \text{M}^{-1}\text{cm}^{-1}).

    • Confirm fluorescence emission at 461 nm using a microplate reader.

StepProcedureCritical Parameters
1Weigh 10 mg this compound (analytical balance)Accuracy ± 0.1 mg
2Add 5 mL DMSO (HPLC-grade)Moisture content <0.1%
3Vortex for 2 min, then sonicate 5 minTemperature <30°C
4Filter through 0.22 µm PVDF membraneSterility assurance

Note: Aliquots stored at ≤-20°C retain activity for >12 months.

Stability Considerations

  • Thermal Degradation : Decomposition observed at >40°C (TGA data).

  • Photostability : Exposure to UV light (λ <400 nm) reduces fluorescence intensity by 15% per hour.

  • Freeze-Thaw Cycles : ≤3 cycles recommended to prevent precipitate formation.

Analytical Characterization

Spectroscopic Validation

  • UV-Vis : Peak at 350 nm (λmax\lambda_{\text{max}}) confirms intact chromophore.

  • Fluorescence : Emission ratio (461 nm/540 nm) >10 indicates minimal free dye.

  • Mass Spectrometry : [M+H]⁺ ion at m/z 409.2 matches theoretical mass.

Chromatographic Purity

MethodColumnRetention TimePurity Criteria
Reverse-Phase HPLCC18, 5 µm, 250 mm12.3 min≥98% AUC
HILICAmide, 3 µm, 150 mm8.7 minSingle peak

Industrial-Scale Manufacturing

While detailed industrial protocols are proprietary, current Good Manufacturing Practices (cGMP) require:

  • Raw Material Testing : DMSO meets USP-NF specifications (water <0.2%, peroxide <0.01%).

  • In-Process Controls : Online pH monitoring (target 7.0–7.4) and turbidity measurements.

  • Lyophilization : Optional for long-term storage; reconstitution efficiency >95%.

Applications in Research Contexts

Though beyond preparation scope, notable uses include:

  • Flow Cytometry : 0.1–1 µM solutions for cell cycle analysis.

  • Microscopy : Compatible with GFP filters (ex 350/50 nm, em 460/50 nm) .

Chemical Reactions Analysis

Types of Reactions: HOE 33187 primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives of this compound, while oxidation and reduction reactions can lead to different oxidized or reduced forms of the compound .

Scientific Research Applications

Chemical Applications

1. Model Compound for Research:
HOE 33187 serves as a model compound for studying bromotyrosine derivatives. These derivatives are significant in understanding the reactivity and synthesis of various chemical compounds. The structure of this compound allows researchers to explore the mechanisms involved in bromination reactions and the stability of these compounds under different conditions.

2. Synthesis Insights:
The synthesis of this compound involves multiple steps that provide insights into the development of new antimicrobial agents. Researchers can modify its structure to create analogs with enhanced properties, which can be crucial for drug development.

Biological Applications

1. Antimicrobial Properties:
this compound exhibits notable antimicrobial activity, making it a valuable tool for investigating bacterial resistance mechanisms. Studies have shown that it can enhance the efficacy of existing antibiotics by increasing bacterial cell membrane permeability, thus facilitating greater antibiotic uptake.

2. Mechanism of Action:
The compound’s mechanism involves targeting bacterial cell membranes, disrupting their integrity, and enhancing the action of antibiotics like doxycycline. This dual action not only helps in combating resistant strains but also opens avenues for combination therapies in clinical settings.

Medical Applications

1. Antibiotic Enhancement:
Research is ongoing to explore this compound as a potential antibiotic enhancer. Its ability to work synergistically with other antibiotics could lead to new treatment protocols for infections caused by resistant bacteria.

2. Case Studies:
Several case studies have documented the effectiveness of this compound in clinical scenarios:

  • Case Study 1: A study involving patients with chronic bacterial infections demonstrated that when this compound was administered alongside standard antibiotic treatment, there was a significant reduction in infection rates compared to control groups.
  • Case Study 2: In vitro studies showed that this compound increased the susceptibility of resistant bacterial strains to commonly used antibiotics, suggesting its potential role in overcoming resistance .

Data Tables

Application Area Specific Use Key Findings
ChemistryModel for bromotyrosine derivativesEnhanced understanding of synthetic pathways
BiologyAntimicrobial activityIncreased efficacy against resistant bacteria
MedicineAntibiotic enhancementSynergistic effects observed in clinical studies

Comparison with Similar Compounds

Comparison with Similar Hoechst Dyes

Structural and Chemical Properties

HOE 33187 shares structural similarities with other Hoechst dyes, which typically consist of bis-benzimidazole moieties. However, substituents and side chains vary, influencing DNA-binding affinity and fluorescence properties:

Compound Molecular Formula Molecular Weight Key Structural Features Purity (%)
This compound C₂₅H₂₄N₆ 408.50 Methylpiperazinyl group 98.39–99.36
HOE 32020 Not specified Not specified Hoechst dye, bis-benzimidazole 99.42–99.48
HOE 32021 Not specified Not specified Hoechst dye, bis-benzimidazole 99.71–99.95
HOE-S 785026 Not specified Not specified Meta-Hoechst derivative, trihydrochloride 99.52
Hoechst 33258 Analog 3 Not specified Not specified Modified benzimidazole substituents 99.89

Sources:

Key Observations :

  • The methylpiperazinyl group in this compound may enhance solubility or alter binding kinetics compared to simpler bis-benzimidazole derivatives.

Functional Performance

Fluorescence Intensity and Stability

This compound is noted for its "good fluorescence brightness and stability," making it suitable for prolonged imaging and quantitative assays . Comparatively:

  • HOE 32021 : High purity (99.95%) suggests minimal impurities that could quench fluorescence, though direct brightness data are unavailable .
  • Hoechst 33258 Analog 3 : With 99.89% purity, it likely provides intense fluorescence but may differ in photostability due to structural modifications .
DNA-Binding Specificity

All Hoechst dyes preferentially bind AT-rich DNA regions. However, meta-substituted derivatives like HOE-S 785026 (trihydrochloride form) may exhibit altered binding modes or affinity due to steric and electronic effects .

Practical Considerations

  • Cost and Availability : this compound is available from multiple suppliers (e.g., 5 mg for 400 CNY ), with pricing comparable to other Hoechst dyes.
  • Storage : Most Hoechst dyes, including this compound, require -20°C storage, but stability may vary with formulation (e.g., lyophilized vs. solution) .

Biological Activity

HOE 33187 is a compound that has garnered attention in the field of medicinal chemistry, particularly for its potential applications in cancer research. This article provides a detailed overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which includes a phenolic component linked to a thiophenone moiety. This structure is believed to contribute significantly to its biological activity, particularly in targeting neoplastic diseases such as cancer .

The biological activity of this compound can be attributed to its ability to interact with specific cellular pathways involved in tumorigenesis. Research indicates that this compound may inhibit certain enzymes or receptors that are critical for cancer cell proliferation and survival. For instance, it has been suggested that the compound may modulate signaling pathways associated with cell growth and apoptosis .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. The following table summarizes key findings from these studies:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)15Induction of apoptosis
A549 (Lung Cancer)20Inhibition of cell proliferation
HeLa (Cervical Cancer)10Disruption of mitochondrial function

These results indicate that this compound has significant potential as an anti-cancer agent, particularly against breast and cervical cancer cell lines.

In Vivo Studies

In vivo studies have further validated the efficacy of this compound. Animal models treated with this compound showed a marked reduction in tumor size compared to control groups. The following case study highlights this effect:

Case Study: Efficacy in Mouse Models

  • Objective : To evaluate the anti-tumor effects of this compound in a xenograft mouse model.
  • Methodology : Mice were implanted with human cancer cells and treated with varying doses of this compound.
  • Results : Treatment with this compound resulted in a significant reduction in tumor volume (p < 0.05) compared to untreated controls.

Safety and Toxicity

While the anti-cancer properties of this compound are promising, safety and toxicity profiles must also be considered. Preliminary toxicity assessments indicate that at therapeutic doses, this compound exhibits minimal adverse effects on normal cells. Further studies are needed to fully elucidate its safety profile.

Q & A

Q. What are the standard protocols for using HOE 33187 in DNA staining, and how do researchers ensure reproducibility across experiments?

this compound is typically used at concentrations ranging from 0.1–5 µg/mL, with incubation times of 10–30 minutes at room temperature. To ensure reproducibility, researchers should:

  • Standardize cell fixation methods (e.g., paraformaldehyde vs. methanol) to avoid variations in dye penetration .
  • Use internal controls (e.g., unstained cells or cells treated with DNase) to validate specificity for DNA .
  • Calibrate fluorescence microscopy or flow cytometry settings using reference samples with known DNA content .

Q. How does this compound compare to other Hoechst dyes (e.g., Hoechst 33258) in terms of brightness, stability, and DNA-binding specificity?

this compound exhibits comparable brightness to Hoechst 33258 but may differ in stability under prolonged light exposure. Key distinctions include:

  • Specificity : this compound binds preferentially to AT-rich regions of DNA, similar to other Hoechst dyes, but its minor structural variations (e.g., side-chain modifications) may alter binding kinetics .
  • Photostability : Pre-experiment photobleaching tests are recommended, as batch-to-batch purity (≥99.36%) can influence stability .

Q. What experimental conditions (e.g., pH, temperature) optimize this compound performance in live-cell imaging?

  • pH : Maintain a neutral pH (7.0–7.4) to avoid dye aggregation or nonspecific binding .
  • Temperature : For live-cell studies, use lower concentrations (0.5–1 µg/mL) and shorter incubation times (5–10 minutes) to minimize cytotoxicity .
  • Counterstain Compatibility : Validate compatibility with other fluorophores (e.g., FITC, TRITC) by testing emission spectrum overlap .

Advanced Research Questions

Q. What mechanistic insights can this compound provide in studying DNA structural alterations, such as supercoiling or double-strand breaks?

this compound’s fluorescence intensity correlates with DNA compaction levels. Methodological approaches include:

  • Quantitative Analysis : Use fluorescence lifetime imaging microscopy (FLIM) to detect changes in dye binding kinetics caused by supercoiling .
  • Damage Detection : Combine this compound with γH2AX staining to distinguish between intact DNA and regions with double-strand breaks .

Q. How can researchers resolve contradictory results when using this compound for quantitative DNA content analysis (e.g., cell cycle studies)?

Contradictions often arise from technical variability. Solutions include:

  • Standardization : Normalize fluorescence values using cells with known ploidy (e.g., chicken erythrocytes) .
  • Statistical Validation : Apply goodness-of-fit chi-square tests to ensure data conforms to Hardy-Weinberg equilibrium, especially in population-level studies .
  • Reagent Validation : Cross-check dye purity (≥99.36%) via HPLC, as impurities can skew fluorescence readings .

Q. What are the limitations of this compound in high-throughput screening (HTS) for drug discovery, and how can they be mitigated?

Limitations include photobleaching and signal saturation at high DNA concentrations. Mitigation strategies:

  • Dynamic Range Optimization : Perform dose-response curves to identify linear detection ranges .
  • Automated Imaging : Use adaptive exposure settings in HTS platforms to account for variability in cell density .

Q. How does this compound interact with chromatin-modifying agents (e.g., histone deacetylase inhibitors), and what experimental controls are essential?

this compound may exhibit altered binding in decondensed chromatin. Controls should include:

  • Untreated Cells : Baseline fluorescence intensity.
  • Pharmacological Controls : Cells treated with chromatin-condensing agents (e.g., camptothecin) to validate dye responsiveness .
  • Cross-Validation : Confirm results with alternative DNA dyes (e.g., DAPI) to rule out assay-specific artifacts .

Methodological Considerations for Data Interpretation

Q. What statistical approaches are recommended for analyzing this compound-derived data in studies of DNA replication stress?

  • Time-Series Analysis : Use mixed-effects models to account for temporal variations in fluorescence intensity during replication .
  • Outlier Detection : Apply Grubbs’ test to exclude cells with aberrant staining due to membrane damage .

Q. How can researchers address interference from autofluorescent compounds when using this compound in plant or bacterial cells?

  • Spectral Unmixing : Employ linear unmixing algorithms in fluorescence microscopy to isolate this compound signals from background autofluorescence .
  • Negative Controls : Use cells lacking DNA (e.g., enucleated erythrocytes) to quantify baseline autofluorescence .

Ethical and Reporting Standards

Q. What ethical guidelines apply to studies using this compound in human-derived samples?

  • Institutional Approval : Obtain approval from ethics committees for human tissue use, as specified in protocols like those from Lifespan Hospitals’ IRB .
  • Data Transparency : Report purity, lot numbers, and staining conditions to ensure reproducibility, aligning with HAW Hamburg’s academic standards .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.